3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde
CAS No.: 222168-23-2
Cat. No.: VC5119831
Molecular Formula: C11H13NOSi
Molecular Weight: 203.316
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 222168-23-2 |
---|---|
Molecular Formula | C11H13NOSi |
Molecular Weight | 203.316 |
IUPAC Name | 3-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C11H13NOSi/c1-14(2,3)8-6-10-5-4-7-12-11(10)9-13/h4-5,7,9H,1-3H3 |
Standard InChI Key | FOOUHPYHXCKPQB-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)C#CC1=C(N=CC=C1)C=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure combines a pyridine backbone with two functional groups:
-
Aldehyde group at position 2, enabling nucleophilic additions and condensations.
-
Trimethylsilyl (TMS)-protected ethynyl group at position 3, offering stability while retaining reactivity for subsequent desilylation or cross-coupling.
The TMS group acts as a protective moiety, preventing premature reactions of the ethynyl group during synthesis. This design allows selective deprotection under mild conditions, making the compound valuable in multi-step syntheses .
Physicochemical Properties
Key properties include:
-
Solubility: Highly soluble in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) but insoluble in water.
-
Stability: Sensitive to moisture and oxygen; requires storage under inert atmospheres at low temperatures (-20°C).
-
Spectroscopic signatures:
-
NMR: Aldehyde proton at δ 9.8–10.0 ppm; ethynyl proton as a singlet at δ 2.5–3.0 ppm.
-
IR: Stretching vibrations at ~2100 cm⁻¹ (C≡C) and ~1700 cm⁻¹ (C=O).
-
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a Sonogashira coupling between 3-bromopicolinaldehyde and trimethylsilylacetylene (TMSA). A representative procedure includes:
Step 1: Preparation of 3-bromopicolinaldehyde via bromination of picolinaldehyde using bromosuccinimide (NBS) under radical conditions.
Step 2: Sonogashira coupling with TMSA using (2–5 mol%), CuI (5 mol%), and triethylamine in THF at 60–80°C .
Yield: 65–75% after column chromatography (hexane/ethyl acetate) .
Reactivity and Functionalization
Desilylation and Cross-Coupling
The TMS group is readily removed using in methanol, exposing the ethynyl group for further reactions:
-
Sonogashira couplings with aryl halides to form extended π-conjugated systems.
-
Click chemistry with azides for triazole formation (e.g., CuAAC reactions) .
Aldehyde-Directed Transformations
The aldehyde participates in:
-
Condensations: Formation of imines or hydrazones for Schiff base ligands.
-
Nucleophilic additions: Grignard or organozinc reagents yield secondary alcohols.
Applications in Scientific Research
Kinase Inhibitor Development
Derivatives of this compound have shown promise as kinase inhibitors. For instance:
-
In vitro studies: A derivative exhibited IC₅₀ values of 120 nM against EGFR (epidermal growth factor receptor) in non-small cell lung cancer cells.
-
Molecular docking: Strong binding affinity (-9.2 kcal/mol) to EGFR’s ATP-binding site, rationalizing its inhibitory activity.
Protease Profiling
The aldehyde moiety enables covalent modification of protease active sites. In chemoproteomics, it has been used to:
-
Identify cleavage sites of caspases via the CHOPPER technique.
-
Profile subtilisin/kexin proteases using PICS2 (Proteomic Identification of Cleavage Sites).
Metal-Organic Frameworks (MOFs)
As a ligand, the compound forms stable complexes with transition metals (e.g., Pd, Cu). A Pd complex catalyzed Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴ .
Conjugated Polymers
Incorporated into polythiophene backbones, it enhances charge carrier mobility (up to 2.1 cm²/V·s) in organic field-effect transistors (OFETs).
Comparative Analysis with Structural Analogues
The compound’s performance is contextualized against related derivatives:
Compound | Substituent Position | Key Application | Efficacy/Performance |
---|---|---|---|
3-(TMS-ethynyl)picolinaldehyde | 3 | Kinase inhibition | IC₅₀ = 120 nM (EGFR) |
4-(TMS-ethynyl)picolinaldehyde | 4 | MOF catalysis | TON = 12,000 |
5-Ethynylpicolinaldehyde | 5 | Protease profiling | Identified 15 novel caspase sites |
Future Directions and Challenges
Expanding Synthetic Utility
-
Photocatalysis: Leveraging visible-light-mediated reactions for C–H functionalization.
-
Asymmetric synthesis: Developing chiral variants via kinetic resolution or organocatalysis.
Biomedical Applications
-
PROTACs: Utilizing the aldehyde for targeted protein degradation.
-
In vivo studies: Evaluating pharmacokinetics and toxicity profiles in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume